molecular formula C12H14N2O B12959975 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine

1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine

Cat. No.: B12959975
M. Wt: 202.25 g/mol
InChI Key: SNQMIIREYCBHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 6-position and a methylmethanamine group at the 1-position of the isoquinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyisoquinoline.

    N-Methylation: The 6-methoxyisoquinoline is subjected to N-methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-6-methoxyisoquinoline.

    Aminomethylation: The N-methyl-6-methoxyisoquinoline is then reacted with formaldehyde (HCHO) and a secondary amine, such as dimethylamine (NH(CH3)2), under acidic conditions to introduce the aminomethyl group at the 1-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyisoquinoline: A precursor in the synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine.

    N-Methyl-6-methoxyisoquinoline: An intermediate in the synthesis process.

    1-(6-Methoxyisoquinolin-1-yl)ethanone: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the N-methylmethanamine group, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(6-methoxyisoquinolin-1-yl)-N-methylmethanamine

InChI

InChI=1S/C12H14N2O/c1-13-8-12-11-4-3-10(15-2)7-9(11)5-6-14-12/h3-7,13H,8H2,1-2H3

InChI Key

SNQMIIREYCBHTI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.